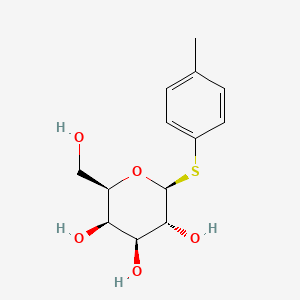
2-碘腺苷 5'-羧基-2',3'-丙酮缩醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of nucleoside derivatives, including adenosine modifications, often involves multi-step chemical processes, aiming to introduce specific functional groups or to alter the molecule's structure to achieve desired properties. For example, the synthesis of nucleoside derivatives with α-amino acid structure involved converting a masked derivative of α-D-erythro-pentofuranos-3-ulose into a hydantoin derivative, followed by specific treatments to yield the targeted structure (Yanagisawa et al., 1970).
Molecular Structure Analysis
The molecular conformation and structure of adenosine derivatives can be extensively characterized using crystallography and nuclear magnetic resonance (NMR). For instance, studies on 2′-deoxy-3′,5′-di-O-acetyl adenosine revealed its crystalline structure and conformational preferences in both solid state and solution, demonstrating the utility of these methods in understanding the molecular architecture of adenosine modifications (Koole et al., 1987).
Chemical Reactions and Properties
The modification of adenosine at the 5' position, including carboxylation, affects its chemical reactivity and interaction with biological targets. For example, the transformation of selectively protected adenine nucleosides into 5'-carboxaldehyde analogues and their subsequent reactions to produce oximes demonstrates the versatility of chemical modifications in altering the properties of adenosine derivatives (Wnuk et al., 1997).
Physical Properties Analysis
The physical properties of adenosine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by modifications at various positions of the adenosine molecule, including the introduction of acetonide or carboxylic groups. Studies on the solvent effects on adenine and its derivatives have provided insights into how solvent composition can affect the acid-base behavior and, by extension, the physical properties of these compounds (Marqués et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, pKa, and the ability to participate in specific biochemical pathways or interact with enzymes, are fundamental aspects of adenosine derivatives. For instance, adenosine-5'-carboxylic acid has been shown to exist as zwitterions, with protonation at N1 and ionization of the carboxyl groups, highlighting the importance of chemical modifications in defining the behavior of these molecules (Padiyar & Seshadri, 1998).
科学研究应用
抗癌和抗病毒作用
2-碘腺苷类似物在抗癌和抗病毒应用中显示出巨大的潜力。腺苷-5'-甲醛及其衍生物与 2-碘腺苷具有相似的结构,它们是 S-腺苷基-L-高半胱氨酸水解酶的有效抑制剂。这种抑制会导致肿瘤细胞系中有效的细胞毒性,展示了它们在癌症治疗中的潜力 (Wnuk et al., 1997).
RNA 结构分析
2-碘腺苷衍生物有助于 RNA 结构的测定。通过通过碱基和位点特异性引入将自旋标记引入 RNA,研究人员可以测量 RNA 结构内的分子内距离。该方法采用 5-碘尿苷和 2-碘腺苷等衍生物,强调了此类化合物在理解 RNA 结构和功能方面的价值 (Piton et al., 2007).
生化合成和亲和层析
2-碘腺苷的衍生物已被用于合成树脂连接的腺苷和鸟苷衍生物,这对于生化合成和亲和层析非常重要。该应用对于纯化某些类别的酶非常重要 (Seela & Waldek, 1975).
核苷构象分析
2-碘腺苷衍生物有助于理解核苷构象。对结构类似于 2-碘腺苷衍生物的腺嘌呤核苷的研究揭示了不同的取代基如何影响这些分子的构象偏好,这在核酸化学中至关重要 (Follmann & Gremels, 1974).
酶抑制和抗病毒活性
类似于 2-碘腺苷的衍生物已被探索其对酶抑制和抗病毒活性的影响。例如,腺苷类似物抑制 S-腺苷基高半胱氨酸水解酶,这种抑制与对多种病毒的抗病毒作用相关 (Robins et al., 1998).
作用机制
Target of Action
The primary target of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is the adenosine receptor . This compound is used to prepare 2-alkynyl-adenosine nucleosides, which are potential adenosine receptor agonists . The adenosine receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation.
Mode of Action
As a potential adenosine receptor agonist, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide likely interacts with its target by binding to the adenosine receptor. This binding can trigger a series of intracellular events, leading to changes in cell function . .
Biochemical Pathways
The biochemical pathways affected by 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide are likely related to those regulated by adenosine receptors. These pathways can include cyclic AMP signaling, calcium signaling, and various downstream effects such as changes in heart rate, vasodilation, and immune response
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide’s action are likely to be diverse, given the wide range of physiological processes regulated by adenosine receptors. Potential effects could include changes in heart rate, blood vessel dilation, and modulation of immune response . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity
属性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide involves the protection of the 5'-hydroxyl group of adenosine, followed by iodination at the 2-position, and finally, acetonide formation at the 2',3'-positions. The synthesis pathway can be achieved through a series of chemical reactions.", "Starting Materials": [ "Adenosine", "Iodine", "Triphenylphosphine", "Carbon tetrachloride", "Acetic anhydride", "Pyridine", "Dioxane", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of 5'-hydroxyl group of Adenosine with acetic anhydride and pyridine to form Adenosine 5'-Acetate", "Step 2: Iodination of Adenosine 5'-Acetate at the 2-position with iodine and triphenylphosphine in carbon tetrachloride to form 2-Iodo Adenosine 5'-Acetate", "Step 3: Deprotection of the 5'-hydroxyl group of 2-Iodo Adenosine 5'-Acetate with sodium bicarbonate in methanol to form 2-Iodo Adenosine", "Step 4: Acetonide formation at the 2',3'-positions of 2-Iodo Adenosine with acetic anhydride and pyridine in dioxane to form 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide" ] } | |
CAS 编号 |
141018-26-0 |
产品名称 |
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide |
分子式 |
C₁₃H₁₄IN₅O₅ |
分子量 |
447.19 |
同义词 |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




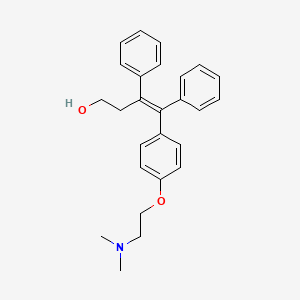
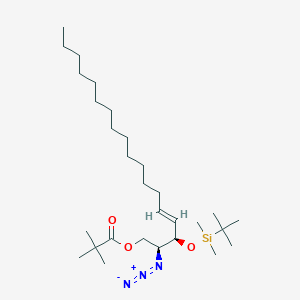
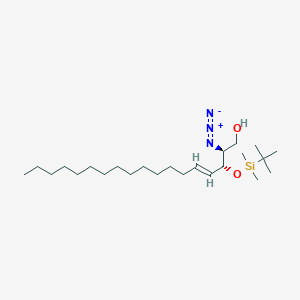
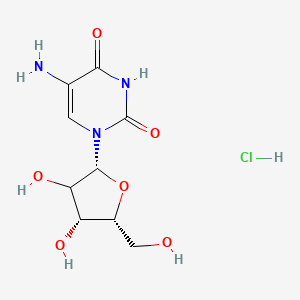
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
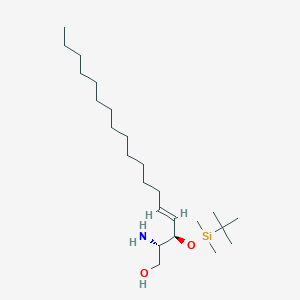
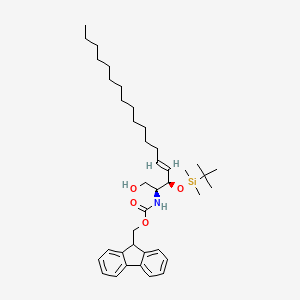
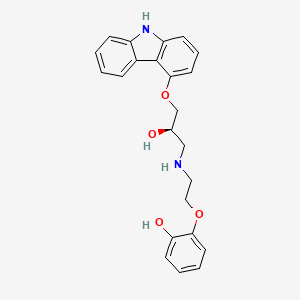

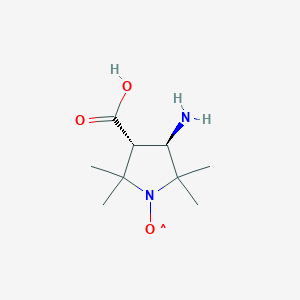
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
